1-(2-Iodophenyl)-3-propylurea
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Overview
Description
1-(2-Iodophenyl)-3-propylurea is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Iodophenyl)-3-propylurea can be synthesized through a multi-step process. One common method involves the reaction of 2-iodoaniline with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodophenyl)-3-propylurea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the iodine atom.
Oxidation: Oxidized products may include hydroxylated or carbonyl-containing derivatives.
Reduction: Reduced products often feature hydrogenated or deiodinated derivatives.
Scientific Research Applications
1-(2-Iodophenyl)-3-propylurea has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Iodophenyl)-3-propylurea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can play a crucial role in these interactions, often enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)-3-propylurea: Similar structure but with a bromine atom instead of iodine.
1-(2-Chlorophenyl)-3-propylurea: Contains a chlorine atom in place of iodine.
1-(2-Fluorophenyl)-3-propylurea: Features a fluorine atom instead of iodine.
Uniqueness
1-(2-Iodophenyl)-3-propylurea is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(2-iodophenyl)-3-propylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSODLNLGAXDRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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